3-(chloromethyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-(chloromethyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound containing an oxadiazole ring substituted with a chloromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of chloromethylamine with a nitrile oxide intermediate, which can be generated in situ from a nitrile and an oxidizing agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the reactive nature of the intermediates and the potential hazards associated with chloromethyl compounds.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The amine group can react with electrophiles to form additional rings, potentially leading to more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(azidomethyl)-1,2,4-oxadiazol-5-amine, while oxidation might produce 3-(chloromethyl)-1,2,4-oxadiazol-5-one.
Scientific Research Applications
3-(chloromethyl)-1,2,4-oxadiazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It serves as a building block for the synthesis of bioactive molecules, which can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: The compound’s reactivity makes it useful in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(chloromethyl)-1,2,4-oxadiazol-5-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)-1,2,4-triazole-5-amine: Similar structure but with a triazole ring instead of an oxadiazole ring.
3-(bromomethyl)-1,2,4-oxadiazol-5-amine: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(chloromethyl)-1,2,4-thiadiazol-5-amine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
3-(chloromethyl)-1,2,4-oxadiazol-5-amine is unique due to the presence of both a chloromethyl group and an oxadiazole ring, which confer specific reactivity and properties. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
3966-95-8 |
---|---|
Molecular Formula |
C3H4ClN3O |
Molecular Weight |
133.5 |
Purity |
95 |
Origin of Product |
United States |
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